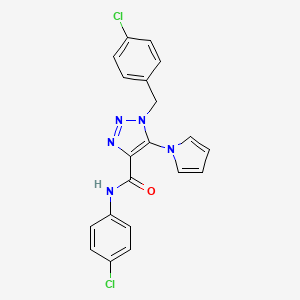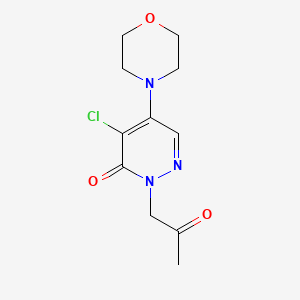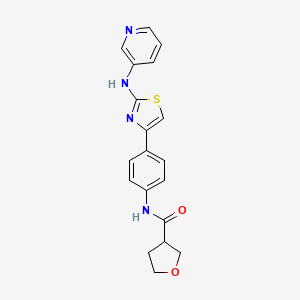
2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Industrial Production and Environmental Impact Nicotinic acid, a derivative closely related to the compound , plays a crucial role in various industrial applications, especially in the food, pharmaceutical, and biochemical industries. Its production, however, poses environmental challenges due to by-products like nitrous oxide, which have significant greenhouse effects. There is an ongoing effort to develop greener, more sustainable methods of nicotinic acid production to align with the principles of green chemistry and reduce environmental burdens (Lisicki, Nowak, & Orlińska, 2022).
Herbicidal Applications Nicotinic acid and its derivatives have shown promise in the development of novel herbicides. Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has revealed compounds with excellent herbicidal activity against various plant species. This suggests potential applications in agriculture for managing weed growth, emphasizing the role of nicotinic acid derivatives in creating more effective and possibly environmentally friendly herbicides (Yu et al., 2021).
Pharmacological Properties Vasorelaxation and Antioxidation
In the pharmaceutical industry, thionicotinic acid derivatives, which share a structural relationship with the compound of interest, have been studied for their vasorelaxant and antioxidative properties. These derivatives demonstrate the potential for therapeutic applications, particularly in treatments involving vasorelaxation and antioxidation. Such research paves the way for the development of new drugs based on nicotinic acid derivatives, highlighting their significance in medical research and drug development (Prachayasittikul et al., 2010).
Separation Techniques and Enhanced Recovery The separation and recovery of nicotinic acid from industrial processes have seen advancements through the use of reactive extraction techniques. Using solvating extractants like tri-n-octyl phosphine oxide and tri-n-butyl phosphate has improved the efficiency of nicotinic acid recovery. This not only optimizes the production process but also contributes to the sustainability of industrial operations by enhancing resource utilization and reducing waste (Kumar, Wasewar, & Babu, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(4-chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O6S/c17-8-3-4-10(11(6-8)20(25)26)19-13(21)7-12(15(19)22)27-14-9(16(23)24)2-1-5-18-14/h1-6,12H,7H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZBEDCUYPOYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])SC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-2-imino-10-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2598940.png)
![8-Methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2598942.png)
![(2E)-N-methyl-4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}formamido)but-2-enamide](/img/structure/B2598943.png)
![[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B2598944.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2598945.png)

![2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2598947.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2598949.png)

![1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2598952.png)
![5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2598957.png)